

Spectroscopic Profile of 6-Methylpyrazine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Methylpyrazine-2-carboxylic acid** ($C_6H_6N_2O_2$), a crucial intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. This information is vital for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

- IUPAC Name: **6-Methylpyrazine-2-carboxylic acid**
- CAS Number: 5521-61-9[1]
- Molecular Formula: $C_6H_6N_2O_2$ [1][2][3]
- Molecular Weight: 138.12 g/mol [1][2][3]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of **6-Methylpyrazine-2-carboxylic acid**. Electrospray ionization (ESI) in positive mode typically shows the protonated molecule $[M+H]^+$.

Parameter	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	138.12	[1] [2] [3]
Mass Spectrum (ESI+)	m/z 139 [M+H] ⁺	[2]

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is utilized.

Sample Preparation: A dilute solution of **6-Methylpyrazine-2-carboxylic acid** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

Analysis Parameters:

- Ionization Mode: ESI Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 600 L/hr
- Mass Range:m/z 50-500

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for elucidating the detailed molecular structure. While specific experimental data is not widely published, the expected chemical shifts for ¹H and ¹³C NMR can

be predicted based on the structure.

¹H NMR (Proton NMR) Data (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	~8.9	Singlet	1H
H-5	~8.7	Singlet	1H
-CH ₃	~2.7	Singlet	3H
-COOH	~13.0	Broad Singlet	1H

Note: Predictions are based on typical chemical shifts for pyrazine derivatives and carboxylic acids. The solvent used can significantly influence the chemical shift of the carboxylic acid proton.

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-2 (C=O)	~165
C-3	~145
C-5	~148
C-6	~155
Pyrazine C-Atom attached to -COOH	~150
-CH ₃	~21

Note: These are predicted values based on established ranges for similar aromatic and carboxylic acid structures.[\[4\]](#)[\[5\]](#)

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **6-Methylpyrazine-2-carboxylic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Parameters:

- Pulse Program: Standard single pulse
- Acquisition Time: 3-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64

¹³C NMR Parameters:

- Pulse Program: Proton-decoupled
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **6-Methylpyrazine-2-carboxylic acid** is expected to show characteristic absorptions for the carboxylic acid and the aromatic pyrazine ring.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)
C-H (Aromatic)	3100-3000
C=O (Carboxylic Acid)	1760-1690 (strong)
C=N (Pyrazine Ring)	1600-1585
C=C (Pyrazine Ring)	1500-1400
C-O (Carboxylic Acid)	1320-1210
O-H Bend	1440-1395 and 950-910

Note: These absorption ranges are typical for the specified functional groups.[\[6\]](#)[\[7\]](#)

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

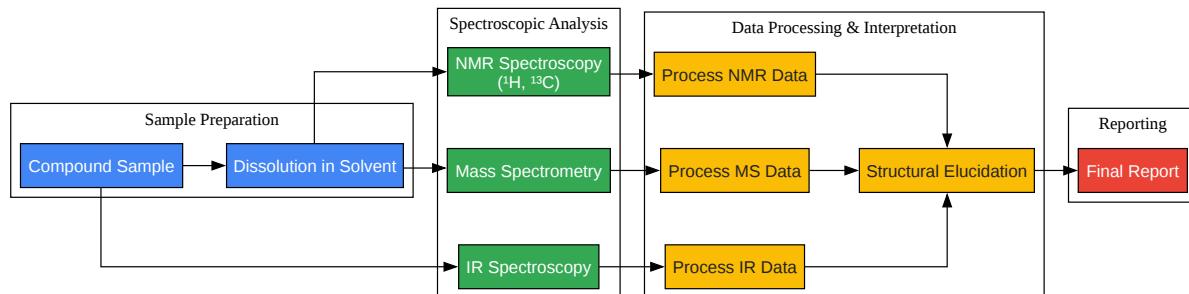
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr pellet method, a small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

Analysis Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Methylpyrazine-2-carboxylic acid**.



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Caption: General workflow for spectroscopic analysis.

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